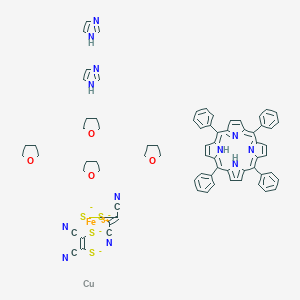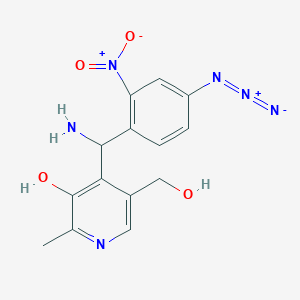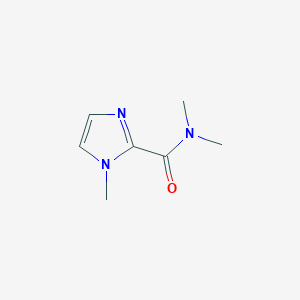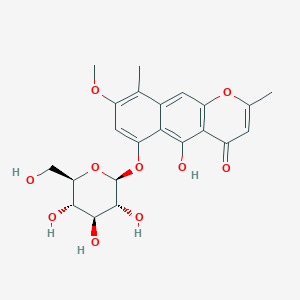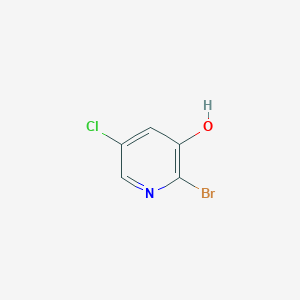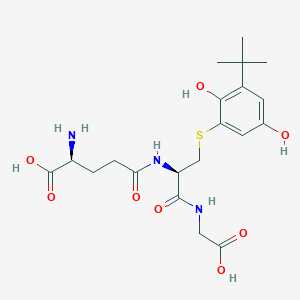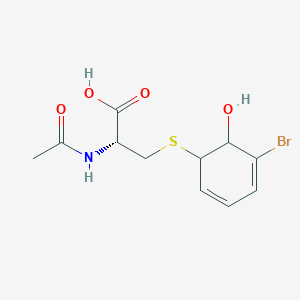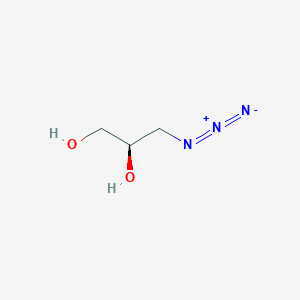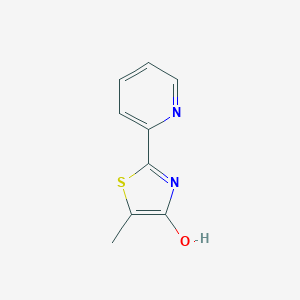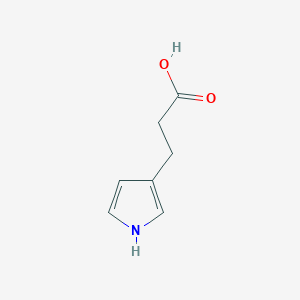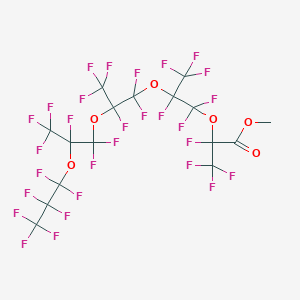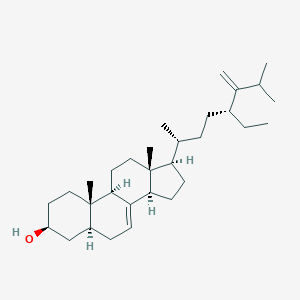
Sutinasterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sutinasterol is a steroidal alkaloid that has been extensively studied for its potential therapeutic applications. It is found in the roots of Cynanchum wilfordii, a traditional Chinese medicinal plant. Sutinasterol has shown promising results in various scientific research studies, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of Sutinasterol is not fully understood. However, it has been found to interact with several cellular pathways, including the NF-κB pathway, which plays a crucial role in inflammation and cancer. Sutinasterol has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Efectos Bioquímicos Y Fisiológicos
Sutinasterol has been found to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Sutinasterol has also been found to have a positive effect on the immune system by enhancing the production of immune cells. Additionally, Sutinasterol has been found to have a positive effect on cognitive function by improving memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sutinasterol has several advantages for lab experiments. It is a relatively stable compound that can be easily purified and synthesized. However, the limitations of Sutinasterol include its high cost and the complexity of its synthesis method.
Direcciones Futuras
There are several future directions for the study of Sutinasterol. One direction is to investigate its potential therapeutic applications further. Another direction is to investigate the mechanism of action of Sutinasterol and its interaction with cellular pathways. Additionally, researchers are working to find a more efficient and cost-effective synthesis method for Sutinasterol.
Conclusion:
In conclusion, Sutinasterol is a steroidal alkaloid that has shown promising results in various scientific research studies. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Sutinasterol has the potential to be used as a therapeutic agent in various diseases, and further research is required to fully understand its potential.
Aplicaciones Científicas De Investigación
Sutinasterol has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. Sutinasterol has also been found to have a positive effect on the immune system and can help improve cognitive function. Several studies have been conducted on Sutinasterol, and its potential therapeutic applications are still under investigation.
Propiedades
Número CAS |
129620-23-1 |
|---|---|
Nombre del producto |
Sutinasterol |
Fórmula molecular |
C31H52O |
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-7-methyl-6-methylideneoctan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C31H52O/c1-8-23(22(5)20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(32)15-17-30(24,6)29(26)16-18-31(27,28)7/h12,20-21,23-25,27-29,32H,5,8-11,13-19H2,1-4,6-7H3/t21-,23-,24+,25+,27-,28+,29+,30+,31-/m1/s1 |
Clave InChI |
ALRMQDKADQHRGT-BARFHZGGSA-N |
SMILES isomérico |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(=C)C(C)C |
SMILES canónico |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(=C)C(C)C |
Sinónimos |
24-ethyl-26,26-dimethylcholesta-7,25(27)-dien-3 beta-ol sutinasterol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



